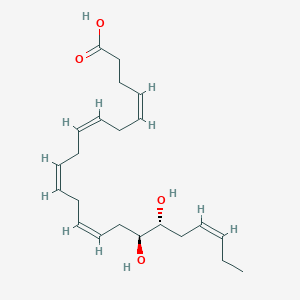
(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid is a metabolite derived from docosahexaenoic acid (DHA) through the action of cytochrome P450 epoxygenase . This compound has garnered significant attention due to its potential biological activities, including its role in inhibiting angiogenesis and reducing cancer cell metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid is synthesized from docosahexaenoic acid (DHA) via the action of cytochrome P450 epoxygenase . The reaction involves the epoxidation of DHA, followed by hydrolysis to yield the dihydroxy derivative .
Industrial Production Methods
Currently, the production of (+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid is primarily carried out in research laboratories. Industrial-scale production methods have not been extensively documented, likely due to the compound’s specialized applications in scientific research .
Chemical Reactions Analysis
Types of Reactions
(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of (+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid, which can have distinct biological activities .
Scientific Research Applications
(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid has several scientific research applications:
Chemistry: Used as a reference compound in lipid biochemistry studies.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Studied for its potential to inhibit angiogenesis and reduce cancer cell metastasis.
Industry: Utilized in the development of lipid-based pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis . It interacts with molecular targets involved in the angiogenesis pathway, thereby reducing the formation of new blood vessels and inhibiting tumor growth and metastasis .
Comparison with Similar Compounds
(+/-)16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid is unique compared to other similar compounds due to its specific hydroxylation pattern and its potent biological activities . Similar compounds include:
(+/-)8,9-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid: Another dihydroxy derivative of DHA with different biological properties.
(+/-)19,20-dihydroxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid: A structurally related compound with distinct effects on cellular processes.
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16S,17R,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQCSWUATWXVGK-QCAYAECISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














